
(S)-rosmarinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those in the Lamiaceae family, such as rosemary, sage, and mint . It was first isolated in 1958 by Italian chemists Scarpatti and Oriente from rosemary (Salvia rosmarinus) . Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rosmarinic acid can be synthesized through the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure rosmarinic acid .
Industrial Production Methods
Industrial production of rosmarinic acid often involves extraction from plant sources. Common extraction methods include maceration, Soxhlet extraction, and supercritical fluid extraction . These methods utilize solvents like ethanol, acetone, or supercritical carbon dioxide to extract rosmarinic acid from plant materials . The extracted compound is then purified to achieve the desired concentration and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Rosmarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of derivatives.
Major Products
The major products formed from these reactions include various derivatives of rosmarinic acid, such as rosmarinic acid glucosides and other esterified forms .
Wissenschaftliche Forschungsanwendungen
Rosmarinic acid has a wide range of scientific research applications:
Wirkmechanismus
Rosmarinic acid exerts its effects through various molecular mechanisms:
Vergleich Mit ähnlichen Verbindungen
Rosmarinic acid is often compared with other polyphenolic compounds such as:
Caffeic acid: Both compounds have antioxidant properties, but rosmarinic acid is more potent due to its additional phenolic ring.
Chlorogenic acid: Similar to rosmarinic acid, chlorogenic acid is an ester of caffeic acid but with quinic acid instead of 3,4-dihydroxyphenyllactic acid.
Salvianolic acids: These are derivatives of rosmarinic acid with additional caffeic acid moieties, exhibiting enhanced biological activities.
Rosmarinic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
179188-11-5 |
|---|---|
Molekularformel |
C18H16O8 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |
InChI-Schlüssel |
DOUMFZQKYFQNTF-GIZXNFQBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


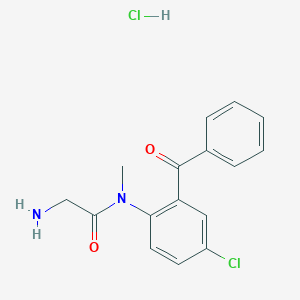
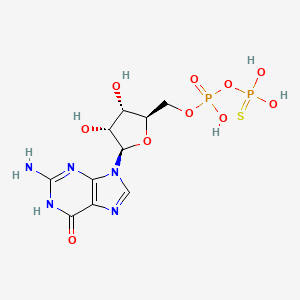
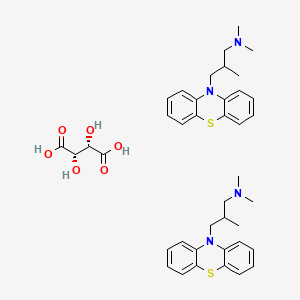
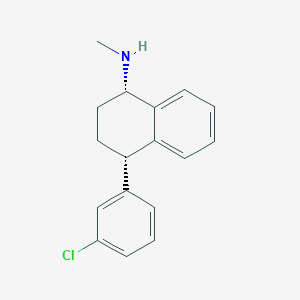
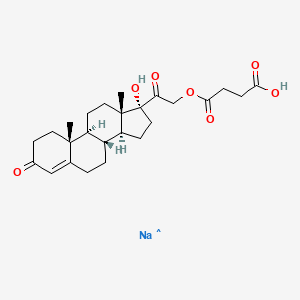
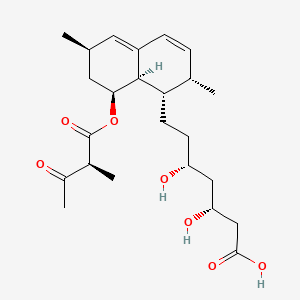
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)

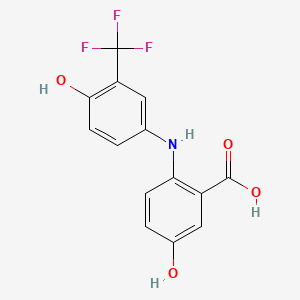

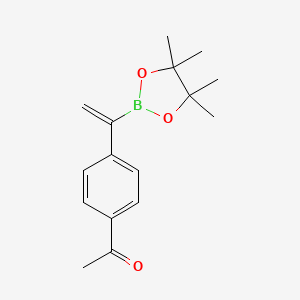
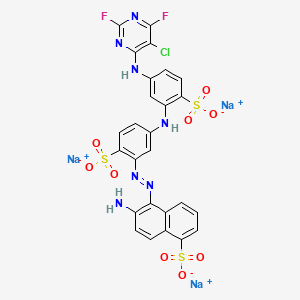
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
